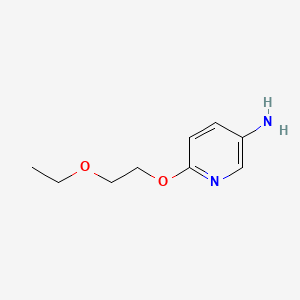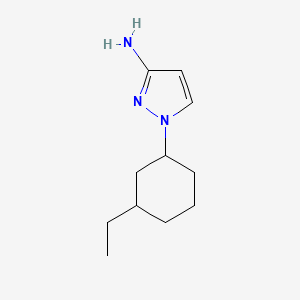
1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a cyclohexyl group substituted with an ethyl group at the 3-position, attached to the pyrazole ring at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: Oxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for various functionalized pyrazoles.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-(3-methylcyclohexyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its chemical properties and biological activity.
1-(3-ethylcyclohexyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position, which may influence its reactivity and applications.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
1-(3-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-2-9-4-3-5-10(8-9)14-7-6-11(12)13-14/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13) |
Clé InChI |
PSQDQXHKDNMQSV-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1)N2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


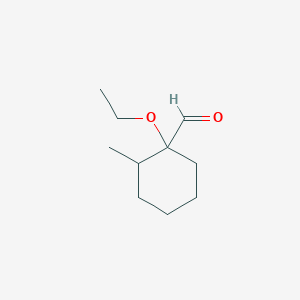
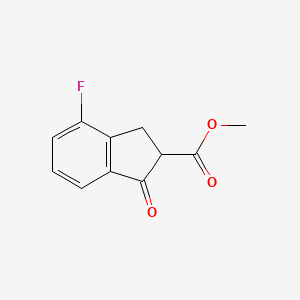
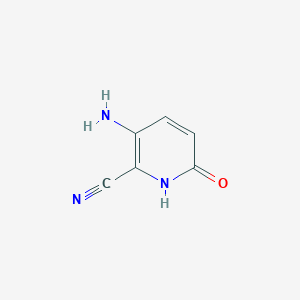
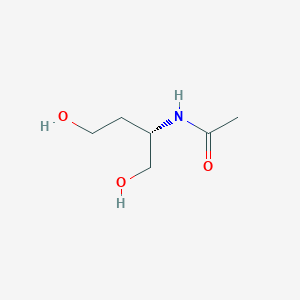
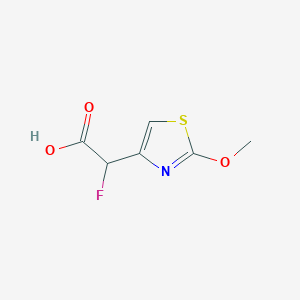
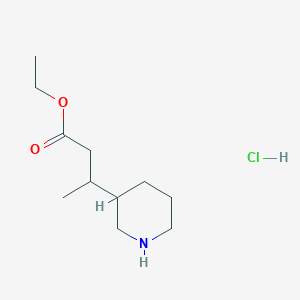
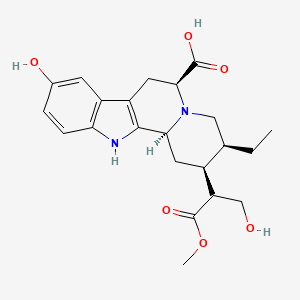
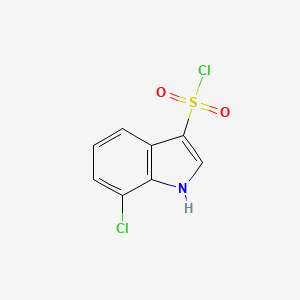
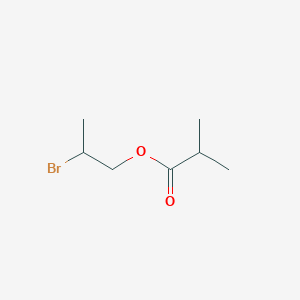
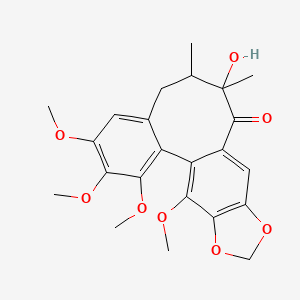
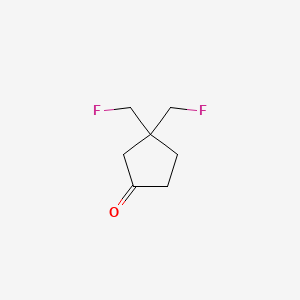
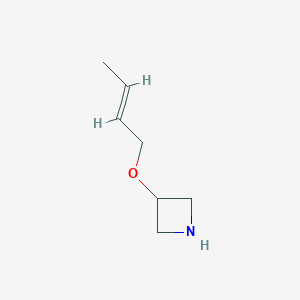
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
